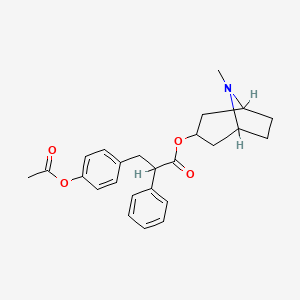
Tropaphen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tropaphen, also known as this compound, is a useful research compound. Its molecular formula is C25H29NO4 and its molecular weight is 407.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Profile
Tropaphen is chemically classified as an alpha-adrenoblocking agent and is derived from tropine ether of alpha-phenyl-beta-(p-acetoxyphenyl)-propionic acid. Its unique structure contributes to its biological activities, particularly in cardiovascular and neuropharmacological contexts.
Pharmacological Applications
-
Antiserotonin Activity
- This compound exhibits significant antiserotonin activity, surpassing that of phentolamine, making it a candidate for conditions influenced by serotonin levels. Research indicates that this compound effectively inhibits the spasmogenic effects induced by various biologically active substances such as histamine, angiotensin, bradykinin, and prostaglandin E2 .
- Cardiovascular Effects
-
Neurological Implications
- The compound's ability to influence neurotransmitter systems positions it as a potential therapeutic agent for neurological disorders. Its interactions with serotonin pathways may provide insights into treatments for anxiety or depression-related conditions.
Case Study 1: In Vivo Studies on Antiserotonin Effects
A series of in vivo experiments were conducted to assess the efficacy of this compound in blocking serotonin-induced vasoconstriction. The results indicated a marked reduction in vascular reactivity when administered prior to serotonin exposure, supporting its role as a therapeutic agent in vascular dysregulation.
| Study Parameter | Value |
|---|---|
| Dose | 0.25 mg/kg |
| Vascular Response | Decreased |
| Control Group Response | Unchanged |
Case Study 2: Cardiovascular Safety Profile
Another study evaluated the cardiovascular safety profile of this compound compared to phentolamine. The findings revealed that this compound did not significantly alter arterial pressure under controlled conditions, indicating a favorable safety profile for potential clinical use.
| Parameter | This compound | Phentolamine |
|---|---|---|
| Mean Arterial Pressure | Stable | Decreased |
| Heart Rate | No Change | Increased |
Propiedades
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-(4-acetyloxyphenyl)-2-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4/c1-17(27)29-22-12-8-18(9-13-22)14-24(19-6-4-3-5-7-19)25(28)30-23-15-20-10-11-21(16-23)26(20)2/h3-9,12-13,20-21,23-24H,10-11,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYRXLABEPJODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)OC3CC4CCC(C3)N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864637 |
Source


|
| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-[4-(acetyloxy)phenyl]-2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













